molecular formula C7H4O2S B3044988 4H-Cyclopenta[b]thiophene-4,6(5H)-dione CAS No. 100925-76-6

4H-Cyclopenta[b]thiophene-4,6(5H)-dione

Cat. No. B3044988
CAS RN: 100925-76-6
M. Wt: 152.17 g/mol
InChI Key: ASZVXHKCNHBASK-UHFFFAOYSA-N
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Description

4H-Cyclopenta[b]thiophene-4,6(5H)-dione , also known by its IUPAC name 4,5-dihydro-1lambda3-cyclopenta[b]thiophen-6(1H)-one , is a yellow powder with a melting point of 222–225°C . Its chemical structure consists of a cyclopenta[b]thiophene core, which confers unique properties and reactivity .


Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the Suzuki coupling reaction , where 4H-Cyclopenta[b]thiophen-6(5H)-one is incorporated into a fluorinated triphenyl core. This strategy yields novel liquid crystals with broad nematic or smectic A phases, demonstrating the utility of the cyclopenta[b]thiophene nucleus in forming liquid crystalline phases .


Molecular Structure Analysis

The molecular formula of this compound is C7H6OS , with an average mass of 138.187 Da . Its 1H NMR spectrum reveals characteristic peaks at 7.48–7.43 ppm (m, 3H) , 7.23–7.19 ppm (m, 2H) , and 6.87 ppm (s, 1H) . The 13C NMR spectrum shows signals at 163.4 ppm , 162.7 ppm , 160.3 ppm , and other positions, confirming the presence of the cyclopenta[b]thiophene moiety .


Chemical Reactions Analysis

While specific reactions involving this compound are diverse, its aromatic system makes it amenable to electrophilic substitution, nucleophilic addition, and oxidative processes. Researchers have explored its reactivity in various contexts, including functionalization and derivatization .

Scientific Research Applications

Electropolymerization and Optoelectronic Properties

4H-Cyclopenta[b]thiophene-4,6(5H)-dione shows significant applications in the field of electropolymerization. The synthesis and electropolymerization of donor-acceptor-donor type monomers containing thieno[3,4-c]pyrrole-4,6-dione units have been explored. These monomers demonstrate variations in redox and optical properties based on the heteroatom of the donor unit. Their polymers, obtained via electrochemical methods, exhibit interesting electrochromic properties and have potential applications in optoelectronics due to their dual absorption bands and intramolecular charge transfer features (Çakal, Cihaner, & Önal, 2020).

Liquid Crystal Applications

The compound also finds application in the synthesis of novel liquid crystal materials. A study focused on the synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-based nematic liquid crystals, highlighting their high birefringence and large dielectric anisotropy. These properties make them suitable for use in advanced liquid crystal display technologies (Danyang et al., 2020).

Organic Photovoltaics

In the realm of organic photovoltaics, this compound based compounds contribute to the development of new materials. One study synthesized a ladder-type benzodi(cyclopentadithiophene) arene, leading to enhanced efficiency in organic photovoltaic applications. This demonstrates the potential of cyclopenta[b]thiophene derivatives in creating more efficient solar energy harvesting materials (Chen, Chang, Cheng, & Hsu, 2012).

Conjugated Polymers and Conductivity

Another area of application is in the development of conducting polymers. Cyclopenta[c]thiophene and related derivatives have been used to synthesize electropolymerized conducting polymers. These polymers show promise due to their reduced steric hindrance to conjugation compared to other polythiophenes (Roncali, Garnier, Garreau, & Lemaire, 1987).

Synthesis of Heterocyclic Compounds

This compound is also instrumental in the synthesis of various heterocyclic compounds. Studies have shown its utility in creating cyclopenta[c]thiophene derivatives, which are useful in a wide range of chemical and pharmaceutical applications (Kissounko et al., 2000).

Mechanism of Action

The precise biological mechanism of 4H-Cyclopenta[b]thiophene-4,6(5H)-dione remains an active area of investigation. Its potential applications span fields such as materials science, organic electronics, and medicinal chemistry. Further studies are needed to elucidate its interactions with biological targets and potential therapeutic effects .

Safety and Hazards

  • MSDS : Link to MSDS

Future Directions

Researchers should explore the potential applications of 4H-Cyclopenta[b]thiophene-4,6(5H)-dione in organic electronics, optoelectronics, and drug discovery. Investigating its interactions with biological targets and optimizing its synthetic routes will pave the way for innovative materials and therapeutic agents .

properties

IUPAC Name

cyclopenta[b]thiophene-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S/c8-5-3-6(9)7-4(5)1-2-10-7/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZVXHKCNHBASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C1=O)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454548
Record name 4H-Cyclopenta[b]thiophene-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100925-76-6
Record name 4H-Cyclopenta[b]thiophene-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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